![molecular formula C13H14BrN3O2 B2558516 N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺 CAS No. 905680-01-5](/img/structure/B2558516.png)
N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .科学研究应用
1. 抗癌特性
N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺及其类似物展现出显著的抗癌活性。例如,一系列类似化合物对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)表现出中等至优异的抗癌活性。这些化合物被评估其抑制癌细胞生长的能力,与参考药物依托泊苷相比,显示出有望作为抗癌药物的潜力(Ravinaik et al., 2021)。
2. 杀虫活性
1,3,4-噁二唑环是N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺的组成部分,已被合并到显示显著杀虫活性的各种化合物中。特别地,这些化合物已显示对菜粉蝶和二化螟的幼虫有杀虫效果。研究揭示了特定结构修饰,如1,3,4-噁二唑环的存在和连接到其上的不同取代基,对于增强杀虫活性至关重要。这项研究为改进杀虫性能提供了结构修饰的见解(Li et al., 2013; Qi et al., 2014)。
3. 抗菌和抗结核活性
与N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺相关的化合物展现出强效的抗菌和抗结核活性。已合成多个衍生物,并对其对抗各种细菌菌株和结核分枝杆菌的抑制效果进行了筛选,显示出作为抗菌和抗结核药物的显著潜力(Nayak et al., 2016; Kaneria et al., 2016; Gul et al., 2017)。
4. 抗糖尿病特性
与N-(5-(4-溴苯基)-1,3,4-噁二唑-2-基)戊酰胺在结构上相似的化合物已被合成,并通过α-淀粉酶抑制实验评估其抗糖尿病活性,突显了它们在糖尿病管理中的潜力。这些化合物为新型抗糖尿病药物的开发提供了有希望的途径,强调了1,3,4-噁二唑核心在治疗应用中的多功能性(Lalpara et al., 2021)。
作用机制
Target of action
1,3,4-oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific targets of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on the specific biological activity it exhibits.
Pharmacokinetics
The ADME properties of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on its chemical structure and formulation. Generally, 1,3,4-oxadiazoles are well absorbed and distributed in the body due to their lipophilic nature .
安全和危害
未来方向
The future directions for similar compounds involve further investigation of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
属性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPATRVZLFSPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。